molecular formula C6H11ClF3NO B2502572 2-Methyl-5-(trifluoromethyl)morpholine hydrochloride CAS No. 2219369-51-2

2-Methyl-5-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B2502572
CAS No.: 2219369-51-2
M. Wt: 205.61
InChI Key: OUGPIPUNMDDDBD-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H10F3NO·HCl. It is a morpholine derivative, characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position of the morpholine ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(trifluoromethyl)morpholine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group, which impart distinct chemical and physical properties. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability .

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c1-4-2-10-5(3-11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGPIPUNMDDDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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